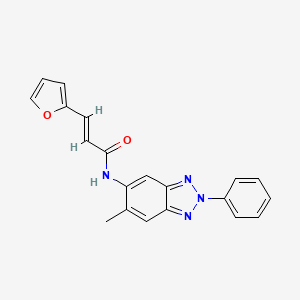![molecular formula C18H15ClN2O2 B5863131 3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone, commonly known as Clomipramine, is a tricyclic antidepressant drug. It is primarily used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). Clomipramine belongs to the class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs).
Mecanismo De Acción
Clomipramine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Clomipramine also has antagonistic effects on several receptors, including histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors. These effects contribute to its sedative and anticholinergic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Clomipramine are complex and varied. In addition to its effects on neurotransmitter reuptake and receptor antagonism, Clomipramine has been shown to modulate several other systems in the brain and body. For example, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival. Clomipramine has also been shown to affect the expression of several genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomipramine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also readily available and relatively inexpensive. However, there are also several limitations to its use. For example, Clomipramine has a complex pharmacokinetic profile, with a long half-life and extensive metabolism. This can make it difficult to interpret results from experiments involving Clomipramine. In addition, its effects on multiple neurotransmitter systems and receptors can make it difficult to isolate specific effects on a single system.
Direcciones Futuras
There are several future directions for research on Clomipramine. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) or antipsychotic drugs. Finally, there is a need for further research into the molecular mechanisms underlying the effects of Clomipramine, particularly its effects on gene expression and neuroplasticity.
Métodos De Síntesis
Clomipramine can be synthesized by the condensation reaction between 4-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde in the presence of sodium hydroxide. The resulting Schiff base is then cyclized with hydroxylamine to form Clomipramine.
Aplicaciones Científicas De Investigación
Clomipramine has been extensively studied for its therapeutic effects on 3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone and MDD. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as panic disorder, social anxiety disorder, and post-traumatic stress disorder. In addition, Clomipramine has been studied for its analgesic properties and its ability to modulate pain perception.
Propiedades
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)15-9-3-12(4-10-15)11-16-17(20-23-18(16)22)13-5-7-14(19)8-6-13/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRYFOFHYMGFSH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)

![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)
![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)